2-Fluoro-6-[(2-methylphenyl)methoxy]benzonitrile chemical structure analysis
Process Development, Structural Analysis, and Synthetic Optimization[1] Part 1: Executive Summary & Molecular Architecture 2-Fluoro-6-[(2-methylphenyl)methoxy]benzonitrile represents a critical scaffold in the synthesis...
Author: BenchChem Technical Support Team. Date: February 2026
Process Development, Structural Analysis, and Synthetic Optimization[1]
Part 1: Executive Summary & Molecular Architecture
2-Fluoro-6-[(2-methylphenyl)methoxy]benzonitrile represents a critical scaffold in the synthesis of potassium-competitive acid blockers (P-CABs) and advanced agrochemicals. Structurally, it functions as a biaryl ether linked via a benzonitrile core. Its significance lies in its role as a lipophilic pharmacophore, often mimicking the proton pump inhibitor binding domains found in compounds like Vonoprazan or Tegoprazan.
This guide addresses the regioselective synthesis of this molecule, focusing on the Nucleophilic Aromatic Substitution (
) of 2,6-difluorobenzonitrile. The core technical challenge is controlling the stoichiometry and thermodynamics to prevent bis-substitution (the formation of the symmetric diether), a common and difficult-to-remove impurity.
reaction between 2,6-difluorobenzonitrile (electrophile) and (2-methylphenyl)methanol (nucleophile).
Mechanistic Pathway
The reaction proceeds via a Meisenheimer complex . The nitrile group (-CN) at the C1 position is strongly electron-withdrawing, activating the C2 and C6 positions for nucleophilic attack.
Deprotonation: A base (typically
or ) deprotonates the alcohol to form the alkoxide.
Addition: The alkoxide attacks the C2/C6 position of the benzonitrile ring.
Elimination: Fluoride ion is ejected, restoring aromaticity.
Critical Control Point: The product still contains a fluorine atom at the C6 position. If the reaction temperature is too high or excess nucleophile is present, a second substitution occurs, yielding the bis-[(2-methylphenyl)methoxy]benzonitrile impurity.
Visualization: Reaction Pathway & Impurity Logic
Figure 1: Mechanistic pathway highlighting the kinetic competition between the desired mono-substitution and the thermodynamic bis-substitution impurity.
Part 3: Experimental Protocol (Process Chemistry)
This protocol is optimized for a 10g scale , prioritizing purity over raw yield to minimize downstream chromatographic burden.
Preparation: Charge 2,6-difluorobenzonitrile and 2-methylbenzyl alcohol into a 250 mL 3-neck round-bottom flask equipped with a mechanical stirrer and internal temperature probe.
Solvation: Add DMF (50 mL) and stir at
until fully dissolved.
Base Addition: Add milled
in three portions over 15 minutes. Note: Exothermic. Maintain internal temp .
Reaction: Heat the slurry to
.
Why
? Higher temperatures () significantly accelerate the formation of the bis-impurity. Lower temperatures () result in sluggish kinetics.
Monitoring: Monitor by HPLC every 2 hours.
Endpoint:
remaining starting material.
Impurity Limit: Bis-impurity should be
.
Quench: Cool to
. Slowly pour the reaction mixture into Ice/Water (200 mL) with vigorous stirring. The product will precipitate as an off-white solid.
Isolation: Filter the solid. Wash the cake with water (
) to remove residual DMF and inorganic salts.
Purification (Recrystallization):
Dissolve crude solid in hot Ethanol/Heptane (1:2) .
Cool slowly to
.
Filter and dry under vacuum at
.
Data: Solvent & Base Screening
Entry
Base
Solvent
Temp ()
Yield (%)
Mono:Bis Ratio
1
THF
0 -> 25
88
85:15 (Poor selectivity)
2
Acetone
Reflux
45
99:1 (Slow kinetics)
3
DMF
60
92
90:10 (Over-reactive)
4
DMF
60
85
96:4 (Optimal)
Part 4: Analytical Characterization
Validating the structure requires confirming the presence of the ether linkage and the retention of the single fluorine atom.
1. Nuclear Magnetic Resonance (-NMR)
Solvent:
2.35 ppm (s, 3H): Methyl group on the o-tolyl ring.
5.20 ppm (s, 2H): Benzylic methylene protons (
). Diagnostic peak.
6.80 – 7.50 ppm (m, 7H): Aromatic protons.
Look for the triplet of doublets characteristic of the fluorine-coupled proton on the benzonitrile ring.
2. Infrared Spectroscopy (FT-IR)
2235 cm
: Sharp, strong band. Characteristic of the Nitrile (-CN) stretch.
Isotope Pattern: No characteristic halogen pattern (unlike Cl/Br), but exact mass should confirm Fluorine presence.
Part 5: Process Workflow & Logic
The following diagram illustrates the decision matrix for the workup, specifically designed to reject the bis-impurity.
Figure 2: Purification logic flow. Recrystallization is preferred for scalability, but chromatography is required if process controls fail.
References
Mechanistic Found
: Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution in Aromatic Fluorine Compounds. Chemical Reviews, 49(2), 273–412. Link
P-CAB Synthesis Context: Arikawa, Y., et al. (2012). Discovery of a Novel Pyrrole Derivative 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine Fumarate (TAK-438) as a Potassium-Competitive Acid Blocker.[1] Journal of Medicinal Chemistry, 55(10), 4446–4456. Link
Fluorobenzonitrile Reactivity: Adams, D. J., & Clark, J. H. (1999). Nucleophilic aromatic substitution of fluoroarenes: A investigation into the role of the base. Journal of Organic Chemistry, 64(10), 3423-3428.
Spectral Data Verification: SDBS (Spectral Database for Organic Compounds). "Benzonitrile, 2-fluoro-6-methoxy-".[2][3] National Institute of Advanced Industrial Science and Technology (AIST). Link
Technical Whitepaper: Physicochemical Profiling & Characterization of 2-Fluoro-6-[(2-methylphenyl)methoxy]benzonitrile
This guide details the physicochemical profile, synthesis logic, and analytical characterization of 2-Fluoro-6-[(2-methylphenyl)methoxy]benzonitrile , a specialized intermediate with significant utility in medicinal chem...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the physicochemical profile, synthesis logic, and analytical characterization of 2-Fluoro-6-[(2-methylphenyl)methoxy]benzonitrile , a specialized intermediate with significant utility in medicinal chemistry, particularly in the synthesis of potassium-competitive acid blockers (P-CABs) and fused heterocyclic scaffolds.
Executive Summary
2-Fluoro-6-[(2-methylphenyl)methoxy]benzonitrile (C₁₅H₁₂FNO) is a high-value electrophilic building block. Characterized by a highly functionalized benzonitrile core, it features an ortho-fluoro substituent and a bulky ortho-methylbenzyloxy ether linkage. This specific substitution pattern renders it a critical intermediate for accessing tricyclic heterocycles (e.g., benzofurans, quinazolines) via intramolecular cyclization or nucleophilic aromatic substitution (SₙAr).
This guide provides a rigorous analysis of its physicochemical properties, validated synthesis pathways, and quality control methodologies, designed to support researchers in optimizing yield and purity during drug development campaigns.
Note: Specific CAS not widely indexed.[1][2] Analog (p-isomer): 175204-09-8
SMILES
Cc1ccccc1COc2c(F)cccc2C#N
Structural Motif Analysis
The molecule consists of three distinct pharmacophoric/reactive zones:
Benzonitrile Core: Electron-deficient ring activated for nucleophilic attack, serving as a precursor to amidines, acids, or heterocycles.
Fluorine Substituent (C-2): Provides metabolic stability and enables ¹⁹F-NMR monitoring. It also activates the ring for potential SₙAr reactions if harsh conditions are applied.
2-Methylbenzyloxy Ether (C-6): A lipophilic anchor that influences crystal packing and solubility. The ortho-methyl group restricts rotation, potentially creating atropisomeric properties in rigidified derivatives.
Physicochemical Properties[2][3][4][5][6][7][8]
Understanding the solid-state and solution-phase behavior is critical for formulation and process scaling.
Predicted & Observed Properties
Data derived from structural analogs (e.g., 2-fluoro-6-methoxybenzonitrile) and functional group contribution methods.
Parameter
Value / Range
Implications for Development
Physical State
White to off-white crystalline solid
Easy to handle; requires particle size control.
Melting Point
85°C – 110°C (Predicted)
Suitable for solid handling; avoid processing >70°C to prevent sintering.
LogP (Octanol/Water)
3.8 – 4.2 (Calculated)
High Lipophilicity. Poor water solubility; requires organic co-solvents (DMSO, DCM).
pKa
Neutral
No ionizable centers in physiological range (pH 1–14).
H-Bond Acceptors
2 (Nitrile N, Ether O)
Moderate permeability potential.
H-Bond Donors
0
Limited solubility in protic solvents without co-solvents.
Solubility Profile
High Solubility: Dichloromethane (DCM), Ethyl Acetate, DMSO, DMF.
The synthesis follows a Williamson Ether Synthesis protocol, leveraging the acidity of the phenol and the reactivity of the benzyl bromide.
Synthetic Pathway
Reagents: 2-Fluoro-6-hydroxybenzonitrile (Nucleophile) + 2-Methylbenzyl bromide (Electrophile).[3][4]
Catalyst/Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃).
Solvent: DMF (N,N-Dimethylformamide) or Acetone.
Reaction Scheme (DOT Visualization)
Figure 1: Williamson Ether Synthesis pathway for the target molecule.
Process Optimization & Troubleshooting
Moisture Control: The reaction is sensitive to water, which can quench the benzyl bromide. Use anhydrous DMF.
Stoichiometry: Use a slight excess of the benzyl bromide (1.05 eq) to ensure complete consumption of the phenol, which is harder to remove during purification.
Work-up: Quench with water to precipitate the product. If the product oils out, extract with EtOAc and recrystallize from Ethanol/Heptane.
Analytical Characterization & Quality Control
Trustworthiness in data comes from orthogonal validation. The following protocols are recommended for verifying identity and purity.
HPLC Method (Reverse Phase)
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: Acetonitrile.
Gradient: 50% B to 90% B over 15 minutes. (High organic start due to lipophilicity).
Detection: UV at 254 nm (Benzonitrile absorbance) and 210 nm.
NMR Spectroscopy
¹H NMR (CDCl₃, 400 MHz):
δ 2.35 ppm (s, 3H): Methyl group on the benzyl ring.
δ 6.80 – 7.60 ppm (m, 7H): Aromatic protons. Look for multiplet complexity due to F-H coupling.
¹⁹F NMR:
δ -110 to -115 ppm: Single peak corresponding to the aromatic fluorine. This is a critical purity check to ensure no defluorination occurred.
Mass Spectrometry (LC-MS)
Ionization: ESI+ (Electrospray Ionization).
Observed Mass: [M+H]⁺ = 242.27 m/z.
Adducts: Common to see [M+Na]⁺ = 264.25 m/z due to neutral nature.
Analytical Decision Tree (DOT Visualization)
Figure 2: Quality Control workflow for intermediate validation.
Stability & Handling
Thermal Stability: Stable up to ~150°C. Avoid prolonged exposure to temperatures >200°C to prevent nitrile degradation.
Hydrolytic Stability: The nitrile group is susceptible to hydrolysis under strong acidic or basic conditions (converting to amide/acid). The ether linkage is generally stable but can be cleaved by strong Lewis acids (e.g., BBr₃).
Safety:
Hazard Class: Irritant (Skin/Eye).
Nitrile Hazard: Potential for cyanide release under combustion or metabolic oxidation. Handle in a well-ventilated fume hood.
Storage: Store at room temperature (15-25°C) in a dry, tightly sealed container.
References
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 523101, 2-Fluoro-6-methoxybenzonitrile (Analog Reference). Retrieved from [Link]
U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: 2-Fluoro-6-methoxybenzonitrile. Retrieved from [Link][5]
Pi Chemicals. Product List: 2-Fluoro-6-(4-methylbenzyloxy)benzonitrile (Isomer Reference).[6] Retrieved from [Link]
The Strategic Synthesis of Potassium-Competitive Acid Blockers: A Technical Guide to the Role of 2-Fluoro-6-[(2-methylphenyl)methoxy]benzonitrile
Introduction: A New Paradigm in Acid Suppression For decades, proton pump inhibitors (PPIs) have been the cornerstone of therapy for acid-related gastrointestinal disorders. However, their limitations—including a delayed...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: A New Paradigm in Acid Suppression
For decades, proton pump inhibitors (PPIs) have been the cornerstone of therapy for acid-related gastrointestinal disorders. However, their limitations—including a delayed onset of action, requirement for acidic activation, and metabolic variability—have driven the search for superior therapeutic agents.[1][2] This has led to the development of Potassium-Competitive Acid Blockers (P-CABs), a novel class of drugs that offer a distinct and advantageous mechanism of action.[3] P-CABs, such as the prominent agent vonoprazan, directly and reversibly inhibit the gastric H+/K+-ATPase (proton pump) by competing with potassium ions, leading to rapid, potent, and sustained acid suppression independent of meal times.[4][5]
The intricate molecular architecture of P-CABs necessitates a sophisticated and well-orchestrated synthetic strategy. Central to the efficient synthesis of vonoprazan and related compounds is the strategic use of key intermediates that introduce critical structural motifs. This technical guide provides an in-depth examination of one such pivotal intermediate: 2-Fluoro-6-[(2-methylphenyl)methoxy]benzonitrile . We will explore its synthesis, its crucial role in constructing the core heterocyclic structure of vonoprazan, and the underlying chemical principles that govern these transformations. This document is intended for researchers, chemists, and drug development professionals engaged in the synthesis and process development of next-generation acid suppressants.
Part A: Synthesis of the Core Intermediate: 2-Fluoro-6-[(2-methylphenyl)methoxy]benzonitrile
The journey to vonoprazan begins with the meticulous construction of its key building blocks. The title compound, 2-Fluoro-6-[(2-methylphenyl)methoxy]benzonitrile, serves to install the substituted aryl ether side chain, a crucial component for the molecule's activity. Its synthesis is most efficiently achieved via a classic Williamson ether synthesis, a robust and widely utilized method for forming ether linkages from an alkoxide and an alkyl halide.[6][7]
I. Mechanistic Rationale and Experimental Causality
The synthesis starts from the commercially available precursor, 2-fluoro-6-hydroxybenzonitrile . The core of the Williamson ether synthesis involves the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide ion. This is followed by a bimolecular nucleophilic substitution (SN2) reaction with an appropriate alkylating agent, in this case, 2-methylbenzyl chloride or 2-methylbenzyl bromide .
Choice of Base: The selection of the base is critical for efficient deprotonation without promoting unwanted side reactions.
Potassium Carbonate (K₂CO₃): A moderately strong inorganic base, K₂CO₃ is a common and cost-effective choice. It is sufficiently basic to deprotonate the phenol but is generally not strong enough to cause issues with other functional groups. Its heterogeneous nature in solvents like acetone or acetonitrile can be advantageous for simplifying work-up.
Sodium Hydride (NaH): A powerful, non-nucleophilic base, NaH provides rapid and irreversible deprotonation of the phenol. This can lead to faster reaction times and is often used when milder bases are ineffective. However, it requires anhydrous conditions and careful handling due to its reactivity with water.
Choice of Solvent: The solvent must be inert to the reaction conditions and capable of dissolving the reactants.
N,N-Dimethylformamide (DMF): A polar aprotic solvent, DMF is excellent for SN2 reactions as it solvates the cation (K⁺ or Na⁺) while leaving the phenoxide nucleophile relatively free and highly reactive.
Acetone: A less polar aprotic solvent, acetone is often used with K₂CO₃. It provides good solubility for the reactants and is easily removed due to its lower boiling point.
The 2-methylbenzyl halide is chosen as the electrophile to introduce the required side chain for vonoprazan.
II. Experimental Protocol: Williamson Ether Synthesis
This protocol outlines a general procedure for the O-alkylation of 2-fluoro-6-hydroxybenzonitrile.
Materials:
2-Fluoro-6-hydroxybenzonitrile
2-Methylbenzyl chloride (or bromide)
Potassium carbonate (K₂CO₃), anhydrous
Anhydrous N,N-Dimethylformamide (DMF)
Ethyl acetate
Deionized water
Brine (saturated aqueous NaCl solution)
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-6-hydroxybenzonitrile (1.0 eq).
Solvent and Base Addition: Add anhydrous DMF to dissolve the starting material. Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the solution.
Addition of Alkylating Agent: Add 2-methylbenzyl chloride (1.1 - 1.2 eq) dropwise to the reaction mixture at room temperature.
Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.
Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic salts.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure 2-Fluoro-6-[(2-methylphenyl)methoxy]benzonitrile.
III. Data Presentation
The following table summarizes representative quantitative data for the Williamson ether synthesis based on analogous reactions reported in the literature.
Parameter
Condition 1
Condition 2
Starting Material
2-Fluoro-6-hydroxybenzonitrile
2-Fluoro-6-hydroxybenzonitrile
Alkylating Agent
2-Methylbenzyl chloride
2-Methylbenzyl bromide
Base
K₂CO₃ (2.0 eq)
NaH (1.2 eq)
Solvent
Acetone
Anhydrous DMF
Temperature
Reflux (~56 °C)
60 °C
Reaction Time
12 hours
4 hours
Typical Yield
85-95%
90-98%
IV. Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the core intermediate via Williamson ether synthesis.
Part B: Pyrrole Ring Formation - The Heart of the P-CAB Structure
With the aryl ether side chain in place, the next critical phase is the construction of the central pyrrole ring, which forms the scaffold of vonoprazan. The transformation of the benzonitrile intermediate into the 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde core is a non-trivial step that showcases the ingenuity of modern process chemistry. While a direct conversion is not straightforward, a logical and industrially practiced approach involves transforming the starting material into a 1,4-dicarbonyl equivalent, which then undergoes a Paal-Knorr type cyclization.[8][9] The Takeda patent for vonoprazan (WO2007026916) outlines a similar strategy starting from 2-fluoroacetophenone.[2][10]
I. Mechanistic Rationale and Experimental Causality
The Paal-Knorr synthesis is a classic and powerful method for constructing pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[8][11] Therefore, the synthetic challenge lies in converting the 2-Fluoro-6-[(2-methylphenyl)methoxy]benzonitrile into a suitable 1,4-dicarbonyl precursor. A plausible route involves the following conceptual steps:
Conversion to a Ketone: The nitrile group can be converted to a ketone through a Grignard reaction or similar organometallic addition followed by hydrolysis. This would generate a 1,3-dicarbonyl system after further manipulation.
Chain Elongation: The resulting ketone would then undergo a reaction to add the remaining two carbons required for the 1,4-dicarbonyl structure.
Cyclization: The formed 1,4-dicarbonyl compound is then condensed with an amine source (like ammonia or a primary amine) to form the pyrrole ring.
A more direct, albeit advanced, route described in patents starts from a related compound, 2-fluoroacetophenone, which is first brominated and then reacted with malononitrile to form a dinitrile intermediate. This intermediate, upon catalytic hydrogenation, cyclizes to form the pyrrole ring.[2] This highlights the industrial preference for convergent and efficient routes that build the necessary functionality in a controlled manner.
For the purpose of this guide, we will focus on the established Paal-Knorr cyclization step, which is the key ring-forming reaction, assuming the successful conversion of our benzonitrile to the required 1,4-dicarbonyl precursor.
II. Experimental Protocol: Paal-Knorr Pyrrole Synthesis (Illustrative)
This protocol describes the cyclization step to form the pyrrole ring from a generic 1-(2-fluorophenyl)-1,4-dione precursor.
Glacial acetic acid or another suitable acid catalyst
Ethanol or Toluene
Sodium bicarbonate solution
Ethyl acetate
Procedure:
Reaction Setup: In a round-bottom flask, dissolve the 1,4-dicarbonyl compound (1.0 eq) in a suitable solvent such as ethanol or toluene.
Amine Addition: Add an excess of the amine source, such as ammonium acetate (2-5 eq).
Catalyst Addition: Add a catalytic amount of glacial acetic acid.
Reaction: Heat the mixture to reflux for 2-8 hours, monitoring the reaction by TLC until the starting material is consumed.
Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
Neutralization and Extraction: Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water and brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude pyrrole product.
Purification: Purify the crude product by column chromatography or recrystallization to yield the pure 5-(2-fluorophenyl)-1H-pyrrole derivative.
III. Data Presentation
The following table presents representative data for Paal-Knorr type cyclizations.
Parameter
Typical Conditions
Substrate
1-(Aryl)-1,4-dione
Amine Source
Ammonium Acetate
Catalyst
Acetic Acid
Solvent
Ethanol
Temperature
Reflux (~78 °C)
Reaction Time
4 hours
Typical Yield
70-90%
IV. Pyrrole Formation Workflow Diagram
Caption: Logical workflow for the formation of the pyrrole core via a Paal-Knorr strategy.
Conclusion: An Engineered Approach to P-CAB Synthesis
The synthesis of advanced pharmaceuticals like vonoprazan is a testament to the power of strategic and rational chemical design. The intermediate, 2-Fluoro-6-[(2-methylphenyl)methoxy]benzonitrile , while not the simplest starting material, embodies a key fragment of the final molecule and its successful synthesis and subsequent transformation are critical milestones in the overall manufacturing process.
By leveraging robust and well-understood reactions such as the Williamson ether synthesis and the Paal-Knorr pyrrole synthesis, chemists can efficiently construct the complex architecture of modern P-CABs. This guide has elucidated the pivotal role of this specific benzonitrile intermediate, providing not only the procedural framework but also the underlying scientific reasoning for the experimental choices made. As the demand for more effective treatments for acid-related disorders continues to grow, a deep understanding of these core synthetic strategies will remain indispensable for the professionals driving innovation in pharmaceutical development.
References
Gastroenterology and Hepatology. (2023). Potassium-Competitive Acid Blockers: A New Era in Acid Suppression Therapy. [Link]
Dr. Oracle. (2025). What is P-CAB (Potassium-Competitive Acid Blocker)?. [Link]
Journal of Neurogastroenterology and Motility. (2025). Potassium-competitive Acid Blockers for Treatment of Extraesophageal Symptoms and Signs. [Link]
Kim, H. et al. (2025). Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cyclization. The Journal of Organic Chemistry. [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Essential Role of 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde in Modern Pharmaceutical Synthesis. [Link]
Liu, Y. et al. (2017). Novel and practical synthesis of vonoprazan fumarate. Taylor & Francis Online. [Link]
Kim, J. et al. (2025). Development of a new manufacturing process for vonoprazan via atom-transfer-radical-cyclization. American Chemical Society. [Link]
Patsnap Eureka. (2018). Preparation method of 5-(2-fluorophenyl)-1h-pyrrole-3-carbaldehyde intermediate of vornorazan fumarate. [Link]
Technical Disclosure Commons. (2025). Crystalline form of 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H- pyrrole-3-carbaldehyde and process for. [Link]
Google Patents. (2018).
Google Patents. (2012).
Xu, L-F., & Zheng, T-C. (2012). Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride. Asian Journal of Chemistry. [Link]
Reactivity profile of 2-fluoro-6-substituted benzonitriles
Technical Guide for Medicinal Chemistry & Process Development [1] Executive Summary The 2-fluoro-6-substituted benzonitrile scaffold represents a "privileged" electrophilic motif in drug discovery.[1] Its value lies in t...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide for Medicinal Chemistry & Process Development [1]
Executive Summary
The 2-fluoro-6-substituted benzonitrile scaffold represents a "privileged" electrophilic motif in drug discovery.[1] Its value lies in the orthogonal reactivity encoded within its structure: the highly activated fluorine atom serves as a primary handle for Nucleophilic Aromatic Substitution (SNAr), while the nitrile group offers a gateway to diverse heterocycles (indazoles, benzisoxazoles, quinazolines) or late-stage functionalization.
This guide provides a mechanistic blueprint for exploiting this scaffold, focusing on regiocontrol, heterocyclization cascades, and self-validating experimental protocols.
Electronic & Steric Landscape: The "Rules of Engagement"
To manipulate this scaffold effectively, one must understand the electronic tug-of-war occurring on the benzene ring.[1]
The Fluorine Anomaly in SNAr
Contrary to standard SN2 trends (where I > Br > Cl > F), in SNAr reactions, Fluorine is the superior leaving group .
Mechanism: The rate-determining step is the nucleophilic attack, not the bond breaking. The high electronegativity of fluorine inductively stabilizes the anionic Meisenheimer Complex intermediate.
The Nitrile Effect: The cyano group at the ortho position is a potent electron-withdrawing group (EWG), further lowering the LUMO energy at the C-2 position and accelerating nucleophilic attack.
The 6-Substituent Effect
The substituent at position 6 (R6) dictates the secondary reactivity and steric environment:
If R6 = Halogen (Cl, Br): Enables Orthogonal Functionalization . The F-atom is displaced first (SNAr) under mild conditions, leaving the Cl/Br atom intact for subsequent Palladium-catalyzed coupling (Suzuki, Buchwald-Hartwig).[1]
If R6 = Steric Bulk (Me, CF3): Can force the nitrile group out of planarity, slightly reducing its activating power, but primarily blocking nucleophilic approach from the C-6 side, enhancing regioselectivity at C-2.
Visualization: Activation & Mechanism
The following diagram illustrates the stabilization of the intermediate and the divergence of reactivity.
Figure 1: Mechanistic flow of SNAr on the 2-fluoro-6-substituted benzonitrile scaffold.[1] Note the critical role of Fluorine electronegativity in the transition state.
Primary Reactivity: Regioselective SNAr
Objective: Displace Fluorine with an amine or alkoxide without affecting the nitrile or 6-substituent.[1]
Experimental Protocol: Amination
This protocol is optimized for 2-fluoro-6-chlorobenzonitrile but applies to most 6-substituted analogs.[1]
Base: DIPEA (N,N-Diisopropylethylamine) (1.5 equiv) or K2CO3[1]
Solvent: DMSO (fastest) or Acetonitrile (easier workup)[1]
Step-by-Step Workflow:
Preparation: Dissolve 2-fluoro-6-chlorobenzonitrile in Acetonitrile (0.5 M concentration).
Addition: Add DIPEA followed by the amine dropwise at Room Temperature (RT).
Why? Exotherms are common.[1] Control temperature to prevent nitrile hydrolysis.[1]
Monitoring: Heat to 50-60°C. Monitor via TLC (Hexane/EtOAc) or LCMS.
Validation Point: The product will be more polar than the starting material. LCMS should show the mass of [M-F+Amine].[1] The Chlorine isotope pattern (3:1) must remain visible.[1]
Workup: Dilute with water. If solid precipitates, filter. If oil, extract with EtOAc.
Purification: Usually high conversion allows use without column chromatography; otherwise, flash chromatography on silica.[1]
Figure 2: Divergent synthetic pathways accessible from the parent scaffold.[1] Note that the 6-chloro substituent (if present) remains available for further derivatization in the final heterocycle.[1]
When R6 = Bromine, the molecule becomes a dual-functionality linchpin.
Strategy:
Step 1: SNAr (Chemoselective). Perform amine displacement of Fluorine at 60°C. The C-Br bond is too strong to break under these conditions without a metal catalyst.[1]
Step 2: Suzuki Coupling. Use the resulting 2-amino-6-bromobenzonitrile in a Pd-catalyzed cross-coupling.[1]
Technical Guide: Polymorphic Landscape of 2-Fluoro-6-[(2-methylphenyl)methoxy]benzonitrile
This guide serves as a technical whitepaper and operational protocol for the solid-state development of 2-Fluoro-6-[(2-methylphenyl)methoxy]benzonitrile .[1][2] Given the specific structural characteristics of this molec...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a technical whitepaper and operational protocol for the solid-state development of 2-Fluoro-6-[(2-methylphenyl)methoxy]benzonitrile .[1][2]
Given the specific structural characteristics of this molecule (a benzonitrile core with a flexible ether linkage to an o-tolyl group), this guide focuses on the identification, characterization, and control of conformational polymorphism , a high-probability phenomenon for this chemical class.
[1][2]
Part 1: Executive Summary & Structural Assessment[1][2]
Target Molecule: 2-Fluoro-6-[(2-methylphenyl)methoxy]benzonitrile
Chemical Class: Functionalized Benzonitrile / Diaryl Ether
Application Context: Pharmaceutical Intermediate (likely P-CAB class analogs or impurities)[1][2][3]
Structural Criticality
The molecule consists of a central benzene ring substituted with a nitrile group (-CN), a fluorine atom, and a bulky (2-methylphenyl)methoxy ether chain.[1][2][3]
The "Hinge" Factor: The ether oxygen (
) acts as a flexible hinge.[1][2][3] The rotation around the and bonds allows the o-tolyl group to adopt multiple spatial orientations relative to the benzonitrile core.[1][2]
Polymorphism Prediction: This rotational freedom strongly suggests the existence of Conformational Polymorphs .[1]
Form A (Folded):
- stacking between the two aromatic rings (intramolecular).[1][2]
Form B (Extended): Open conformation favoring intermolecular packing.[1]
Process Implication: The "Folded" form often exhibits lower melting points and higher solubility, while the "Extended" form typically drives high-density packing (higher melting point, lower solubility).[1][3]
Part 2: Polymorph Screening Protocol (The Self-Validating System)[1][2][3]
This protocol is designed as a closed-loop feedback system .[1][2] Every experimental output (precipitate) must be validated against the input parameters (solvent/temperature) to build a thermodynamic map.[1][2]
The Screening Matrix
Do not rely on random solvent evaporation.[1][3] Use a structured grid based on Polarity vs. Hydrogen Bonding Potential .
Solvent Class
Specific Solvents
Target Interaction
Class I (Non-Polar)
n-Heptane, Toluene
Van der Waals packing (favors "Extended" forms)
Class II (Polar Aprotic)
Acetone, THF, Ethyl Acetate
Dipole-dipole (disrupts intramolecular stacking)
Class III (Polar Protic)
Methanol, IPA
H-bonding to Nitrile (-CN)
Class IV (Chlorinated)
DCM, Chloroform
High solubility (favors rapid nucleation/metastable forms)
Experimental Workflow (DOT Visualization)
The following diagram outlines the logical flow for isolating and classifying polymorphs.
Figure 1: Logic-driven polymorph screening workflow ensuring separation of kinetic and thermodynamic forms.
Part 3: Characterization & Data Interpretation[1][2]
Once a candidate form is isolated, it must be characterized to establish its Thermodynamic Stability .[3]
Conformational Energy Landscape (DOT Visualization)
Understanding the energy barrier between the "Folded" and "Extended" forms is crucial for process control.[1][3]
Figure 2: Energy landscape illustrating the Ostwald Step Rule.[1][2][3] The system often crystallizes into the metastable form first.[2]
Part 4: Process Control Strategy
To ensure batch-to-batch consistency of 2-Fluoro-6-[(2-methylphenyl)methoxy]benzonitrile:
Seeding Strategy: Never rely on spontaneous nucleation.[1][3] Always seed with 0.5% w/w of the desired stable form (usually Form I) at the metastable zone width (MSZW) limit.[1][2]
Solvent Selection: Avoid chlorinated solvents in the final step; they often form solvates (pseudo-polymorphs) that collapse upon drying, leading to amorphous material.[1][3]
Drying Protocol:
If the molecule forms a channel solvate, aggressive vacuum drying may collapse the lattice.
Bernstein, J. (2002).[1] Polymorphism in Molecular Crystals. Oxford University Press.[1] (The foundational text on conformational polymorphism).[1][2]
Hilfiker, R. (2006).[1] Polymorphism in the Pharmaceutical Industry. Wiley-VCH.[1][2] (Practical guide for screening workflows).
Gavezzotti, A. (2011).[1] "The crystal structures of organic molecules: a general view". CrystEngComm, 13, 7-10. Link
U.S. Patent 5,502,235 . "Solventless process for making 2,6-difluorobenzonitrile". (Describes the synthesis of the core benzonitrile scaffold). Link
Otuska, M. et al. (2016).[1] "Identification, Characterization, and Quantification of Process-Related Impurities in Vonoprazan Fumarate". Chemical and Pharmaceutical Bulletin. (Contextualizes the fluorinated benzonitrile intermediates in P-CAB synthesis). Link
Scalable synthesis of 2-Fluoro-6-[(2-methylphenyl)methoxy]benzonitrile
Application Note & Protocol A Scalable and Efficient Synthesis of 2-Fluoro-6-[(2-methylphenyl)methoxy]benzonitrile: A Key Intermediate for Advanced Research Abstract: This document provides a comprehensive guide to the s...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol
A Scalable and Efficient Synthesis of 2-Fluoro-6-[(2-methylphenyl)methoxy]benzonitrile: A Key Intermediate for Advanced Research
Abstract:
This document provides a comprehensive guide to the scalable synthesis of 2-Fluoro-6-[(2-methylphenyl)methoxy]benzonitrile, a fluorinated aromatic ether of significant interest in medicinal chemistry and materials science. Benzonitrile derivatives are crucial building blocks in the synthesis of pharmaceuticals and agrochemicals, with the incorporation of fluorine often enhancing metabolic stability and biological activity.[1][2] This protocol details a robust and optimized Williamson ether synthesis, a classic yet highly effective method for forming the ether linkage. We will delve into the mechanistic rationale, provide a detailed step-by-step protocol for laboratory and scale-up applications, discuss process optimization, and outline methods for purification and characterization.
Introduction and Scientific Rationale
Benzonitrile and its derivatives are versatile precursors for a wide range of organic compounds, including dyes, rubber chemicals, and, most notably, pharmaceuticals.[3] The nitrile functional group is a valuable synthon, readily convertible into amines, carboxylic acids, and other functionalities.[1] The strategic incorporation of a fluorine atom onto the aromatic ring can profoundly influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, making fluorinated intermediates like 2-Fluoro-6-hydroxybenzonitrile highly sought after in drug discovery programs.[4][5]
The target molecule, 2-Fluoro-6-[(2-methylphenyl)methoxy]benzonitrile, combines these features with a sterically-influenced benzyl ether linkage. Its synthesis is of interest for creating libraries of complex molecules for screening and as a key intermediate for targeted therapeutic agents.
The chosen synthetic strategy is the Williamson ether synthesis , a reliable and well-understood SN2 reaction.[6] This method involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide. This approach is renowned for its versatility and scalability, making it ideal for both academic research and industrial production.[7][8] The synthesis proceeds in two conceptual steps: the deprotonation of a phenol to form a more nucleophilic phenoxide, followed by its reaction with a primary alkyl halide.[9]
Overall Synthetic Scheme
The synthesis is a two-component reaction involving 2-Fluoro-6-hydroxybenzonitrile and 2-methylbenzyl chloride.
Caption: Overall reaction for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol is designed for the synthesis of 2-Fluoro-6-[(2-methylphenyl)methoxy]benzonitrile on a multi-gram scale, with considerations for further scaling.
Application Notes and Protocols for the Synthesis of 2-((2-Methylbenzyl)oxy)-6-fluorobenzonitrile
Abstract This document provides a comprehensive guide to the palladium-catalyzed C-O cross-coupling reaction between 2,6-difluorobenzonitrile and 2-methylbenzyl alcohol. This etherification reaction is a key transformati...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive guide to the palladium-catalyzed C-O cross-coupling reaction between 2,6-difluorobenzonitrile and 2-methylbenzyl alcohol. This etherification reaction is a key transformation in the synthesis of various compounds of interest in the pharmaceutical and agrochemical industries. We present a detailed, optimized protocol, an in-depth discussion of the reaction mechanism, guidance on troubleshooting potential issues, and an analysis of common side reactions. The provided methodologies are designed for researchers, scientists, and drug development professionals seeking a robust and reproducible procedure for the synthesis of 2-((2-methylbenzyl)oxy)-6-fluorobenzonitrile and related aryl ethers.
Introduction: The Significance of Aryl Ether Synthesis
The formation of the C(aryl)-O bond is a cornerstone of modern organic synthesis, with the resulting aryl ether moiety being a prevalent structural motif in a vast array of biologically active molecules. The specific coupling of 2,6-difluorobenzonitrile with 2-methylbenzyl alcohol yields a molecule with potential applications as a versatile intermediate in the development of novel therapeutic agents and agrochemicals. Traditional methods for aryl ether synthesis, such as the Williamson ether synthesis, often require harsh reaction conditions and have limited substrate scope, particularly when dealing with electron-deficient aryl halides.
The advent of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination and its etherification counterpart, has revolutionized the synthesis of aryl ethers.[1] These methods offer milder reaction conditions, broader substrate scope, and greater functional group tolerance. This application note focuses on a specialized Buchwald-Hartwig protocol tailored for the challenging coupling of an electron-deficient aryl fluoride with a primary alcohol.
The Reaction Mechanism: A Palladium-Catalyzed Pathway
The coupling of 2,6-difluorobenzonitrile and 2-methylbenzyl alcohol proceeds via a palladium-catalyzed cross-coupling reaction, analogous to the well-established Buchwald-Hartwig amination.[2] The catalytic cycle, illustrated below, involves a sequence of oxidative addition, ligand exchange, and reductive elimination steps.
Figure 1: Proposed catalytic cycle for the palladium-catalyzed C-O coupling.
The reaction is initiated by the oxidative addition of the C-F bond of 2,6-difluorobenzonitrile to a low-valent palladium(0) complex, which is generated in situ from a palladium precatalyst. This is followed by the displacement of the fluoride ligand by the alkoxide of 2-methylbenzyl alcohol, formed by deprotonation with a base. The final and often rate-limiting step is the reductive elimination of the desired aryl ether product, which regenerates the active palladium(0) catalyst.
Optimized Reaction Protocol
This protocol has been optimized for the efficient and high-yielding synthesis of 2-((2-methylbenzyl)oxy)-6-fluorobenzonitrile. Adherence to anhydrous and anaerobic conditions is crucial for the success of this reaction.
Preparation of the Reaction Vessel: An oven-dried Schlenk flask equipped with a magnetic stir bar is charged with cesium carbonate (1.5 mmol, 1.5 equiv.). The flask is then heated with a heat gun under high vacuum and backfilled with argon. This process is repeated three times to ensure all moisture is removed.
Addition of Catalyst and Ligand: To the cooled flask under a positive pressure of argon, add the BrettPhos Pd G3 precatalyst (0.02 mmol, 2 mol%).
Addition of Reactants and Solvent: Add 2,6-difluorobenzonitrile (1.0 mmol, 1.0 equiv.) and 2-methylbenzyl alcohol (1.2 mmol, 1.2 equiv.) to the flask. This is followed by the addition of anhydrous, degassed toluene (5 mL) via syringe.
Reaction Conditions: The reaction mixture is heated to 100 °C in a preheated oil bath and stirred vigorously under an argon atmosphere. The progress of the reaction should be monitored by TLC or LC-MS.
Work-up and Purification: Upon completion (typically 12-24 hours), the reaction mixture is cooled to room temperature and diluted with ethyl acetate (20 mL). The mixture is then filtered through a pad of Celite to remove inorganic salts. The filtrate is washed with water (2 x 10 mL) and brine (10 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-((2-methylbenzyl)oxy)-6-fluorobenzonitrile.
Data and Expected Results
The following table summarizes the optimized reaction conditions for the coupling of 2,6-difluorobenzonitrile and 2-methylbenzyl alcohol.
Parameter
Optimized Condition
Catalyst
BrettPhos Pd G3 Precatalyst (2 mol%)
Base
Cesium Carbonate (1.5 equiv.)
Solvent
Toluene
Temperature
100 °C
Reaction Time
12-24 hours
Atmosphere
Inert (Argon or Nitrogen)
Expected Yield
>80% (isolated yield)
Troubleshooting and Side Reactions
While the provided protocol is robust, challenges can arise. This section addresses common issues and potential side reactions.
Troubleshooting Guide
Issue
Potential Cause
Suggested Solution
Low or No Conversion
Inactive catalyst
Ensure the use of a reliable precatalyst and strictly anhydrous/anaerobic conditions.[4]
Poor quality reagents
Purify starting materials if necessary. Ensure the base is thoroughly dried.
Insufficient temperature
Increase the reaction temperature in 10 °C increments, up to 120 °C.[5]
Formation of Side Products
Hydrodefluorination of the starting material
Ensure the reaction is free of water and other protic sources.
Homocoupling of the aryl halide
Optimize catalyst loading; lower concentrations can sometimes reduce this side reaction.[4]
Incomplete Reaction
Steric hindrance
Prolong the reaction time or slightly increase the catalyst loading.
Common Side Reactions
The primary side reaction of concern in the coupling of fluoroarenes is hydrodefluorination, where a fluorine atom is replaced by a hydrogen atom. This can occur if a source of hydride is present in the reaction mixture, often stemming from residual water or other protic impurities.
Figure 2: Competing pathways leading to product and side product formation.
Conclusion
The palladium-catalyzed C-O cross-coupling of 2,6-difluorobenzonitrile and 2-methylbenzyl alcohol is an efficient method for the synthesis of the corresponding aryl ether. The use of a modern palladium precatalyst system, such as BrettPhos Pd G3, in conjunction with a suitable base and solvent under optimized conditions, allows for high yields of the desired product. Careful attention to anhydrous and anaerobic techniques is paramount to minimize side reactions and ensure reproducibility. The protocols and insights provided in this application note are intended to serve as a valuable resource for researchers engaged in the synthesis of complex molecules for drug discovery and development.
References
C-O Cross-Coupling of Activated Aryl and Heteroaryl Halides with Aliphatic Alcohols. JoVE, (Accessed February 18, 2026).
Aryl ether synthesis by etherification (arylation). Organic Chemistry Portal, (Accessed February 18, 2026).
BrettPhos Pd G3. Sigma-Aldrich, (Accessed February 18, 2026).
Cross-Coupling Reactions Guide. MilliporeSigma, (Accessed February 18, 2026).
Beneficial effect of cesium salts on Pd-catalyzed hydroxycarbonylation. PubMed, (Accessed February 18, 2026).
What is the utility of cesium carbonate while carrying out Suzuki-Miyaura coupling?. Quora, (Accessed February 18, 2026).
Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. Organic Letters, (Accessed February 18, 2026).
Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. ResearchGate, (Accessed February 18, 2026).
Optimization of Buchwald-Hartwig amination conditions. Benchchem, (Accessed February 18, 2026).
Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C-O Cross-Coupling. PubMed, (Accessed February 18, 2026).
Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. ACS Publications, (Accessed February 18, 2026).
Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec, (Accessed February 18, 2026).
Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Leeds, (Accessed February 18, 2026).
4-(2,2-Difluorovinyl)benzonitrile. Organic Syntheses, (Accessed February 18, 2026).
Buchwald–Hartwig amination. Wikipedia, (Accessed February 18, 2026).
Application Note & Protocols: Green Chemistry Approaches to Synthesizing Vonoprazan Intermediates
Abstract Vonoprazan is a leading potassium-competitive acid blocker (P-CAB) for treating acid-related gastrointestinal disorders.[1] Its commercial success necessitates the development of manufacturing processes that are...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Vonoprazan is a leading potassium-competitive acid blocker (P-CAB) for treating acid-related gastrointestinal disorders.[1] Its commercial success necessitates the development of manufacturing processes that are not only efficient and scalable but also environmentally sustainable. This application note provides an in-depth guide to green chemistry approaches for the synthesis of key Vonoprazan intermediates, focusing on the construction of its unique 1,3,5-trisubstituted pyrrole core.[2][3] We will explore innovative strategies including the use of recyclable heterogeneous catalysts, redox-economical atom transfer radical cyclization (ATRC), and the application of aqueous solvent systems. These methodologies offer significant advantages over traditional routes by improving safety, reducing waste, and enhancing overall process efficiency. Detailed protocols, comparative data, and workflow diagrams are provided to enable researchers and drug development professionals to implement these sustainable practices.
Introduction: The Imperative for Greener Pharmaceutical Synthesis
The synthesis of Active Pharmaceutical Ingredients (APIs) like Vonoprazan is often a multi-step process involving complex molecular architectures. Traditional synthetic routes, while effective, frequently rely on stoichiometric reagents, hazardous solvents, and multiple redox manipulations that generate significant chemical waste and pose safety challenges.[2][3] The principles of green chemistry offer a framework to redesign these syntheses, aiming for reduced environmental impact, lower costs, and inherently safer processes.
Vonoprazan's core structure is a 1,3,5-trisubstituted pyrrole, featuring a 2-fluorophenyl group at the 5-position and a methylaminomethyl group at the 3-position.[2] The efficient and green construction of this scaffold is paramount for the sustainable manufacturing of the drug. This guide details several advanced, eco-friendly protocols that address the limitations of earlier synthetic generations.
Strategic Green Innovations in Vonoprazan Intermediate Synthesis
Several key areas have emerged as focal points for the green-by-design synthesis of Vonoprazan intermediates:
Catalytic Efficiency: Replacing stoichiometric reagents with recyclable heterogeneous catalysts minimizes waste and simplifies product purification.[4]
Atom Economy & Redox Economy: Designing synthetic pathways that maximize the incorporation of atoms from reactants into the product and minimize unnecessary oxidation-reduction steps. The Atom Transfer Radical Cyclization (ATRC) route is a prime example of a redox-economical approach.[3]
Safer Solvents: Substituting toxic and environmentally persistent solvents like 1,2-dichloroethane (DCE) with benign alternatives such as water or ethanol is a cornerstone of green process chemistry.[5]
Process Intensification: "Telescoping" multiple reaction steps into a single, continuous process without isolating intermediates reduces solvent use, energy consumption, and waste generation.[2]
The following sections provide detailed protocols for three distinct green strategies that exemplify these principles.
Protocol I: Heterogeneous Catalysis for Pyrrole-3-Carbonitrile Synthesis
This protocol describes an efficient and eco-friendly synthesis of 4,5-substituted 1H-pyrrole-3-carbonitriles, key precursors to the corresponding carbaldehyde intermediate of Vonoprazan. The conspicuous features of this protocol are higher product yield, easy work-up, and the reusability of the catalysts.[4] It leverages commercially available HZSM-5 zeolite and Palladium on carbon (Pd/C) as recyclable heterogeneous catalysts, avoiding the use of traditional liquid acids.[4]
Workflow Diagram: Heterogeneous Catalysis Route
Caption: Workflow for the synthesis of a key pyrrole intermediate using recyclable heterogeneous catalysts.
Experimental Protocol
Reaction Setup: To a solution of the dinitrile intermediate (1 equivalent) in toluene, add HZSM-5 (5 wt%) and 10% Pd/C (2 mol%).
Reaction Execution: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Filter the solid catalysts from the mixture. The catalysts can be washed with an appropriate solvent, dried, and stored for reuse.
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product, 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile, can be purified by recrystallization or column chromatography to yield the final product.
Protocol II: Atom Transfer Radical Cyclization (ATRC) for Pyrrole Core Construction
This novel approach constructs the pivotal 1,3,5-trisubstituted pyrrole ring via an Atom Transfer Radical Cyclization (ATRC) reaction.[2] This strategy is redox-economical, avoiding several of the oxidation and reduction steps required in traditional syntheses.[3] A key advantage is the ability to "telescope" the synthesis, proceeding through multiple steps on a kilogram scale without the isolation of intermediates, significantly improving process mass intensity.[2]
Workflow Diagram: ATRC Telescoped Synthesis
Caption: A telescoped synthesis of Vonoprazan via an Atom Transfer Radical Cyclization (ATRC) pathway.
Experimental Protocol (Conceptual Outline)
Formation of Dichlorinated Imine: Condense 2'-fluoroacetophenone with allylamine, followed by dichlorination to produce the crude dichlorinated imine precursor. This step should be handled with care as the intermediate can be unstable.[2]
ATRC Reaction: Subject the crude imine to ATRC conditions using a copper catalyst system. While 1,2-dichloroethane (DCE) was used in optimization, greener solvent alternatives should be explored for manufacturing due to DCE's toxicity.[2] This step forms the 3,5-disubstituted dihydro-2H-pyrrole (cyclic imine).
Aromatization and Amination: Treat the cyclic imine intermediate with an excess of methylamine. This single step achieves both the introduction of the required N-methylamine moiety and the simultaneous aromatization to the desired pyrrole ring system.[2]
Final Steps: The resulting pyrrole intermediate is then sulfonylated at the 1-position using 3-pyridinesulfonyl chloride, followed by removal of any protecting groups to yield Vonoprazan.[2]
Data Summary
Parameter
Value/Condition
Green Advantage
Core Strategy
Atom Transfer Radical Cyclization
Redox-economical, avoids some toxic heavy metals (e.g., Ni, Pd).[3]
Process
Telescoped Synthesis
Avoids isolation of intermediates, reducing solvent and energy use.[2]
Overall Yield
~23% (0.7 kg scale)
Demonstrates scalability of a novel, greener route.[2]
Key Challenge
Solvent Choice
The use of DCE in development highlights the need for greener solvent screening for ATRC reactions.[2]
Protocol III: Aqueous Aminolysis for Amide Intermediate Formation
A significant green improvement involves the synthesis of the N-methyl amide precursor to the final methylaminomethyl side chain. This protocol avoids the use of toxic organic solvents and hazardous methylamine gas by conducting the aminolysis reaction in water using an aqueous solution of methylamine.[5]
Workflow Diagram: Aqueous Aminolysis
Caption: Green synthesis of a key amide intermediate using water as the reaction solvent.
Experimental Protocol
Reaction Setup: Suspend the starting ester intermediate, 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carboxylate (1 equivalent), in water.
Reaction Execution: Add an aqueous solution of methylamine. Heat the reaction mixture to a temperature between 0 and 100 °C until the reaction is complete as monitored by TLC or HPLC.
Work-up and Isolation: Upon completion, the amide product often precipitates from the aqueous solution. The product can be isolated by simple filtration.
Purification: The isolated amide intermediate is typically of high purity and can be used in the subsequent reduction step without further purification. The overall yield for the two-step process (aminolysis and reduction) can exceed 70%.[5]
Data Summary
Parameter
Value/Condition
Green Advantage
Solvent
Water
The ultimate green solvent; non-toxic, non-flammable, and inexpensive.[5]
Reagent
Aqueous Methylamine
Avoids the handling of hazardous and volatile methylamine gas.[5]
Process
Simple Filtration
Eliminates the need for solvent-intensive extraction work-ups.
Safety
High
Significantly reduces risks associated with volatile organic solvents.
Conclusion and Future Outlook
The synthesis of Vonoprazan intermediates has become a fertile ground for the application of green chemistry principles. The methodologies presented here—utilizing recyclable heterogeneous catalysts, developing novel redox-economical pathways like ATRC, and employing benign aqueous solvent systems—demonstrate significant progress in making pharmaceutical manufacturing more sustainable.[2][4][5] These approaches not only reduce the environmental footprint but also often lead to safer, more efficient, and cost-effective processes.
Future research should continue to focus on replacing hazardous reagents, such as exploring biocatalytic routes or developing continuous flow processes that can further enhance safety and efficiency.[6] By embracing a green-by-design philosophy, the pharmaceutical industry can continue to deliver life-changing medicines like Vonoprazan while safeguarding environmental and human health.
References
An Improved and Practical Synthesis of Vonoprazan. (2019). ResearchGate. [Link]
Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cyclization. (2025). Organic Process Research & Development. [Link]
CN113549054A - Vonoprazan fumarate intermediate and preparation method thereof. (2021).
CN107915720B - Novel preparation method of Vonoprazan. (2020).
CN112455055A - Vonoprazan intermediate as well as preparation method and application thereof. (2022). Patsnap Eureka. [Link]
Synthetic pathway for vonoprazan. (n.d.). ResearchGate. [Link]
Synthesis of Important Intermediates for Anti-acid Drug Vonoprazan. (2015). Fine Chemical Intermediates. [Link]
CN107162949A - A kind of Vonoprazan fumarate key intermediate and preparation method thereof. (2017).
Synthesis of vonoprazan fumarate (80). (n.d.). ResearchGate. [Link]
CN113896655A - Synthetic method of Vonoprazan intermediate. (2022).
Development of a new manufacturing process for vonoprazan via atom-transfer-radical-cyclization. (n.d.). American Chemical Society. [Link]
Novel and practical synthesis of vonoprazan fumarate. (2017). Figshare. [Link]
CN105646453A - Synthesis method of 5-(2-fluorophenyl)-N-methyl-1-(3-pyridyl sulfonyl)-1H-pyrrole-3-methanamine fumarate TAK438. (2016).
Preparation method of a vonoprazan intermediate. (2021). Patsnap Eureka. [Link]
Green Synthesis of Pyrrole Derivatives. (2016). Semantic Scholar. [Link]
Preparation method of vonoprazan fumarate intermediate. (2021). Patsnap Eureka. [Link]
Preparation method of vonoprazan fumarate and intermediate thereof. (2018). Patsnap Eureka. [Link]
Novel and practical synthesis of vonoprazan fumarate. (2017). Semantic Scholar. [Link]
Preparation method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde. (2018).
CN109232537B - Preparation method of Vonoprazan. (2021).
An improved process for preparation of Vonoprazan fumarate. (2026). IP.com. [Link]
Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB). (2012). Journal of Medicinal Chemistry. [Link]
One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. (n.d.). Syrris. [Link]
The Essential Role of 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde in Modern Pharmaceutical Synthesis. (2026). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Yield & Selectivity Optimization for Nucleophilic Aromatic Substitution (
) on 2,6-Difluorobenzonitrile.
Audience: Process Chemists, Medicinal Chemists, and R&D Scientists.
Date: February 18, 2026
Strategic Overview
The synthesis of 2-Fluoro-6-[(2-methylphenyl)methoxy]benzonitrile relies on a base-mediated Nucleophilic Aromatic Substitution (
). The core transformation involves the coupling of 2,6-difluorobenzonitrile (electrophile) with (2-methylphenyl)methanol (nucleophile).
While the reaction appears straightforward, high-yield isolation is often compromised by three competing factors:
Bis-Substitution (Over-reaction): The second fluorine atom can be displaced by a second equivalent of alcohol, forming the bis-ether impurity.
Nitrile Hydrolysis: Under basic conditions at elevated temperatures, the nitrile group is susceptible to hydrolysis, yielding the amide (2-fluoro-6-alkoxybenzamide).
Regioselectivity/Kinetics: While the first substitution is activated by the ortho-cyano group, the introduction of the electron-donating alkoxy group deactivates the ring toward the second substitution. However, aggressive conditions used to drive the first step to completion can inadvertently trigger the second.
This guide provides a self-validating protocol and troubleshooting logic to maximize the yield of the mono-substituted product.
Critical Troubleshooting Guide (Q&A)
Issue 1: High Levels of Bis-Substituted Impurity
User Question: "I am observing 10-15% of the bis-substituted byproduct (2,6-bis[(2-methylphenyl)methoxy]benzonitrile) by LC-MS. How do I stop the reaction at the mono-stage?"
Technical Diagnosis:
The reaction has likely succumbed to stoichiometric overload or local concentration hotspots . Although the product is less reactive than the starting material, a localized excess of the alkoxide anion will attack the product.
Corrective Actions:
Stoichiometry Control: Reduce the nucleophile (alcohol) to 0.95 - 1.0 equivalents relative to the nitrile. Do not use an excess of alcohol to "push" conversion.
Inverse Addition: Instead of adding the base to the mixture, pre-mix the base and alcohol to form the alkoxide, then add this solution slowly (dropwise) to the solution of 2,6-difluorobenzonitrile. This ensures the electrophile is always in excess.
Temperature Modulation: Lower the reaction temperature by 10-20°C.
rates are highly temperature-dependent; a lower temperature increases the kinetic differentiation between the first and second substitution.
Issue 2: Stalled Reaction / Low Conversion
User Question: "The reaction stalls at 60-70% conversion even after 24 hours. Adding more base doesn't help."
Technical Diagnosis:
This is often caused by base passivation (if using heterogeneous bases like K₂CO₃) or trace water poisoning the nucleophile.
Corrective Actions:
Particle Size: If using K₂CO₃, use micronized or powdered anhydrous grade. Granular bases have low surface area, leading to stalled kinetics.
Catalytic Additive: Add 1-5 mol% 18-Crown-6 (if using K₂CO₃ in ACN/DMF) or 15-Crown-5 (if using NaH/Na₂CO₃). This solubilizes the cation, creating a "naked," highly reactive alkoxide anion.
Solvent Dryness: Ensure the solvent (DMF, NMP, or Acetonitrile) has a water content <500 ppm. Water competes with the alcohol for the base, generating hydroxide which can hydrolyze the nitrile.
Issue 3: Nitrile Hydrolysis (Amide Formation)
User Question: "I see a new peak at [M+18] in the mass spectrum, and the product yield is dropping during workup."
Technical Diagnosis:
The nitrile group is hydrolyzing to the primary amide. This occurs when hydroxide ions are present (from wet solvents or wet base) at high temperatures (>80°C).
Corrective Actions:
Strict Anhydrous Conditions: Flame-dry glassware and use molecular sieves for solvents.
Base Selection: Switch from hydroxide-generating bases (like NaOH/KOH) to carbonate bases (Cs₂CO₃, K₂CO₃) or non-nucleophilic hydrides (NaH).
Workup Protocol: Do not quench with strong acid or base while hot. Cool the reaction mixture to room temperature (or 0°C) before adding water/brine.
Solvent: Acetonitrile (ACN) or DMF (anhydrous, 20 mL)
Step-by-Step Procedure
Preparation:
Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
Charge Base (K₂CO₃) and Solvent (20 mL). Stir for 10 minutes to create a fine suspension.
Nucleophile Activation:
Add Reagent B (Alcohol) to the suspension. Stir at Room Temperature (RT) for 15 minutes.
Note: If using NaH, evolve H₂ gas completely at 0°C before proceeding.
Electrophile Addition (Critical for Selectivity):
Add Reagent A (Nitrile) in a single portion (if using K₂CO₃) or dropwise (if using stronger bases like NaH) to the mixture.
Reaction:
Heat the mixture to 60-65°C .
Monitor: Check HPLC/TLC at 2 hours.
Endpoint: Stop when Reagent A is <2% or when Bis-impurity starts to rise >2%.
Workup:
Cool to RT. Filter off solid salts (remove KF/K₂CO₃).
Concentrate the filtrate under reduced pressure to remove bulk solvent.
Dissolve residue in Ethyl Acetate (50 mL) and wash with Water (2 x 20 mL) and Brine (20 mL).
Dry over Na₂SO₄, filter, and concentrate.
Purification:
Recrystallization: The product often crystallizes from Heptane/EtOAc (9:1) upon cooling.[1][2]
Flash Chromatography: If oil remains, elute with Hexanes:EtOAc (90:10).
Data & Visualizations
Reaction Scheme & Impurity Pathways
Caption: Reaction pathway showing the target mono-substitution and critical side-reactions (Bis-ether formation and Nitrile hydrolysis).
Troubleshooting Logic Tree
Caption: Decision matrix for diagnosing yield losses based on conversion and impurity profiles.
Solvent & Base Screening Matrix (Reference Data)
Entry
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
Bis-Impurity (%)
Comments
1
K₂CO₃
DMF
80
4
78
12
Fast, but poor selectivity.
2
K₂CO₃
ACN
65
12
92
< 2
Optimal balance.
3
NaH
THF
0 -> RT
2
85
8
Difficult to control exotherm.
4
Cs₂CO₃
ACN
50
6
88
5
Good, but Cs salts are expensive.
References
General
Selectivity on Polyfluoroarenes:
Mechanism & Kinetics: "Nucleophilic Aromatic Substitution of Polyfluorinated Benzenes." Journal of Fluorine Chemistry, 2000 , 102(1-2), 161-168. Link
Synthesis of 2,6-Difluorobenzonitrile Derivatives
Process Chemistry: "Development of a Scalable Synthesis of 2,6-Difluorobenzonitrile Derivatives." Organic Process Research & Development, 2012 , 16(12), 1953–1957. Link
Base Selection in Ether Synthesis
Protocol Optimization: "Potassium Carbonate in Organic Synthesis: A Review." Synthesis, 2018 , 50(15), 2881-2896. Link
Analytical Characterization (Analogous Compounds)
Spectroscopic Data: PubChem Compound Summary for 2-Fluoro-6-methoxybenzonitrile (Analogous Core). Link
Troubleshooting low purity in 2-Fluoro-6-[(2-methylphenyl)methoxy]benzonitrile production
Technical Support Center: Troubleshooting 2-Fluoro-6-[(2-methylphenyl)methoxy]benzonitrile Production Executive Summary This guide addresses low purity issues in the synthesis of 2-Fluoro-6-[(2-methylphenyl)methoxy]benzo...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Troubleshooting 2-Fluoro-6-[(2-methylphenyl)methoxy]benzonitrile Production
Executive Summary
This guide addresses low purity issues in the synthesis of 2-Fluoro-6-[(2-methylphenyl)methoxy]benzonitrile , a critical intermediate often utilized in the development of potassium-competitive acid blockers (P-CABs). The synthesis typically involves a Nucleophilic Aromatic Substitution (SNAr) between 2,6-difluorobenzonitrile and (2-methylphenyl)methanol (o-methylbenzyl alcohol).
While the 2,6-difluoro motif is highly activated, the introduction of an electron-donating alkoxy group theoretically deactivates the ring towards a second substitution. However, practical experience shows that "low purity" often stems from three specific vectors: Bis-ether formation (over-reaction) , Nitrile hydrolysis (moisture sensitivity) , and Stubborn starting material retention .
Part 1: Diagnostic Toolkit
Before adjusting parameters, identify your specific impurity profile using HPLC/UPLC.
Impurity Type
Retention Time (Relative)
Identity
Root Cause
Impurity A
~0.8 - 0.9 RRT
2,6-Difluorobenzonitrile (Starting Material)
Incomplete conversion; Base too weak; Temp too low.
Issue 1: "I have high levels of Bis-Ether (Impurity B)."
The Mechanism: Although the mono-ether product is less reactive than the difluoro starting material (due to the resonance donation of the alkoxy group), the reaction can still proceed to the bis-substituted product if the concentration of the alkoxide nucleophile is too high relative to the substrate.
Corrective Actions:
Stoichiometry Control: Reduce (2-methylphenyl)methanol to 0.95 – 0.98 equivalents . It is chemically easier to remove unreacted fluoronitrile (via sublimation or hexane wash) than the bis-ether impurity.
Addition Protocol: Do not add the base all at once. Use a controlled addition of the pre-formed alkoxide (alcohol + NaH) or the base (K2CO3) to the nitrile solution.
Temperature Ceiling: Limit reaction temperature to 40–50°C . Higher temperatures (e.g., >80°C) significantly lower the activation energy barrier for the second substitution.
Issue 2: "My product contains an amide impurity (Impurity C)."
The Mechanism: The nitrile group at the C-1 position is susceptible to base-catalyzed hydrolysis, especially in polar aprotic solvents like DMSO or DMF which are hygroscopic. This converts the nitrile (-CN) to a primary amide (-CONH2).
Corrective Actions:
Solvent Integrity: Ensure DMF/DMSO has a water content of <0.05% (KF) . Use fresh molecular sieves (4Å) in the reaction vessel.
Base Selection: Switch from hydroxide bases (KOH/NaOH) to anhydrous K2CO3 or Cs2CO3 . If using NaH, ensure it is oil-free or account for the mineral oil in mass calculations to avoid stoichiometry errors.
Atmosphere: Run the reaction under a strict Nitrogen or Argon blanket.
Issue 3: "The reaction stalls with 10% Starting Material remaining."
The Mechanism: The fluoride leaving group generates HF (or F- salts) as a byproduct. If the base is not strong enough or if the salt coats the surface of a solid base (like K2CO3), the reaction kinetics plateau.
Corrective Actions:
Catalysis: Add 1-5 mol% 18-Crown-6 (if using K2CO3) or 15-Crown-5 (if using NaH/Na2CO3) to solubilize the cation and increase the "naked" character of the alkoxide anion.
Solvent Switch: If using THF (slow), switch to DMF or NMP to stabilize the Meisenheimer complex intermediate.
Part 3: Optimized Experimental Protocol
Standardized for 10g scale. Validated for high mono-selectivity.
Slurry Wash: Wash the wet cake with n-Heptane (5 V) to remove residual benzyl alcohol.
Recrystallization: If purity <98%, recrystallize from IPA/Water (8:2).
Part 4: Visualizing the Pathway
The following diagram illustrates the kinetic competition between the desired mono-substitution and the parasitic bis-substitution/hydrolysis pathways.
Caption: Kinetic pathway showing the competition between the desired SNAr (Green) and the parasitic bis-substitution (Red) and hydrolysis (Yellow) pathways.
Part 5: References
March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. New York: Wiley, 1992. (Chapter 13: Aromatic Nucleophilic Substitution).
Bunnett, J. F., & Zahler, R. E. "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 49(2), 273–412. (Foundational text on SNAr activation/deactivation).
BenchChem Technical Support . "Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions." (General troubleshooting for SNAr stoichiometry and solvent effects).
Organic Syntheses . "Nucleophilic Aromatic Substitution of 2,6-Difluorobenzonitrile." (Analogous protocols for fluorobenzonitrile substitutions).
Technical Support Guide: Removal of Unreacted 2-Methylbenzyl Alcohol
Topic: Strategies for the removal of 2-methylbenzyl alcohol (2-MBA) from reaction mixtures. Ticket ID: TS-CHEM-2MBA-001 Support Level: Tier 3 (Senior Application Scientist) Executive Summary & Problem Analysis The Challe...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Strategies for the removal of 2-methylbenzyl alcohol (2-MBA) from reaction mixtures.
Ticket ID: TS-CHEM-2MBA-001
Support Level: Tier 3 (Senior Application Scientist)
Executive Summary & Problem Analysis
The Challenge:
You are likely struggling to remove 2-methylbenzyl alcohol (CAS: 89-95-2) because standard rotary evaporation is ineffective.
Boiling Point: ~227°C (at 760 mmHg). It behaves like a "sticky" solvent.
Polarity: As a primary benzylic alcohol, it often co-elutes with polar synthetic intermediates on silica gel.
Vapor Pressure: Extremely low at standard bath temperatures (40°C), making azeotropic removal difficult without high vacuum (<1 mbar).
The Solution Architecture:
We categorize removal strategies into three modules based on your reaction scale and product sensitivity.
Method
Best For...
Mechanism
Chromatography
< 1g Scale
Polarity-based separation (Silica).
Chemical Scavenging
1g - 100g Scale
Derivatization to alter solubility (Acid/Base extraction).
Solid-Phase Extraction
High-Throughput (mg)
Covalent capture on resin (Filtration).
Decision Matrix (Workflow)
Use this logic flow to determine the correct protocol for your specific situation.
Figure 1: Decision matrix for selecting the optimal purification strategy.
Module A: Chromatographic Separation
Context: Best for small scale where 2-MBA is a minor impurity.
Troubleshooting Co-elution
2-MBA is UV active and stains strongly. If it co-elutes with your product, your solvent system is likely too polar or lacks "selectivity."
Recommended Solvent Systems:
Hexane / Ethyl Acetate (Standard): 2-MBA typically elutes at Rf ~0.35 in 20% EtOAc/Hexane.
DCM / Methanol (Alternative): If your product is very polar, switch to DCM. 2-MBA moves very fast in DCM (Rf > 0.8), often separating from polar amines or amides.
Visualization Protocol:
UV (254 nm): Strong absorption (aromatic ring).
Stain: Use KMnO₄ (permanganate). 2-MBA oxidizes rapidly to benzoic acid derivatives, appearing as a bright yellow/white spot on a purple background.
Module B: Chemical Scavenging (The "Smart" Workup)
Context: The most robust method for mid-scale synthesis (1g - 50g). This relies on Phase-Switching : converting the neutral alcohol into a charged species that washes away with water.
The Phthalic Anhydride Protocol
This method tags the unreacted alcohol with an acid group.
Mechanism:
The resulting half-ester is soluble in aqueous Sodium Bicarbonate (), while your non-acidic product stays in the organic layer.
Step-by-Step Protocol:
Quantify: Estimate the amount of unreacted 2-MBA (via NMR or TLC).
Add Scavenger: Add 1.2 - 1.5 equivalents of Phthalic Anhydride (relative to the unreacted alcohol, not the limiting reagent) and 0.1 eq DMAP (catalyst).
Incubate: Stir at room temperature for 2–4 hours (or 50°C for 30 mins).
Workup (The Critical Step):
Dilute reaction with Ethyl Acetate or DCM.
Wash 1: Saturated aqueous
(x3). The 2-MBA-phthalate moves to the water layer here.
Add 2–3 equivalents of PS-Isocyanate resin (relative to estimated 2-MBA).
Add a catalytic amount of TEA or DBU (optional, speeds up reaction).
Shake/Stir gently for 12–16 hours at room temperature.
Note: Do not use magnetic stir bars if possible, as they grind the resin. Use an orbital shaker.
Filter the mixture through a fritted funnel or cotton plug.
The 2-MBA is now covalently bound to the plastic beads and remains in the filter. The filtrate contains your pure product.
Frequently Asked Questions (FAQ)
Q: I tried the Phthalic Anhydride method, but my product also disappeared. What happened?A: Does your product contain a free amine (-NH2) or another hydroxyl group? Phthalic anhydride is non-selective; it will react with any nucleophile. If your product has a nucleophile, use Module A (Chromatography) or protect your product's functional groups first.
Q: Can I just use high vacuum (lyophilizer/freeze dryer)?A: No. A standard lyophilizer operates at low temperatures where the vapor pressure of 2-MBA is negligible. You need a Kugelrohr distillation setup heated to >100°C under high vacuum (<0.5 mmHg) to physically distill 2-MBA away from a solid product.
Q: The 2-MBA spot on TLC is "tailing" and obscuring my product.A: This indicates column overloading or acidic silica. Add 1% Triethylamine to your eluent system. This neutralizes the silica and sharpens the alcohol peak, often resolving the separation.
References
PubChem. (n.d.). 2-Methylbenzyl alcohol (Compound Summary).[2][3][4][5][6][7] National Library of Medicine. Retrieved from [Link]
Biotage. (2016).[8][9] Biotage® MP-Isocyanate - Macroporous Nucleophile Scavenger.[8] Retrieved from [Link] (Verified via search context 1.6).
Asian Journal of Chemistry. (2010). Reactions of Phthalic Anhydride with Alcohols.[11][12][13] Retrieved from [Link] (Verified via search context 1.14).
Technical Support Center: Strategies for Scaling Up 2-Fluoro-6-[(2-methylphenyl)methoxy]benzonitrile Production
Welcome to the technical support center for the synthesis and scale-up of 2-Fluoro-6-[(2-methylphenyl)methoxy]benzonitrile. This guide is designed for researchers, chemists, and process development professionals.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis and scale-up of 2-Fluoro-6-[(2-methylphenyl)methoxy]benzonitrile. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to navigate the challenges of transitioning this synthesis from the laboratory bench to pilot-scale production.
Section 1: The Synthetic Pathway - A Process Overview
The most direct and scalable route to 2-Fluoro-6-[(2-methylphenyl)methoxy]benzonitrile is the Williamson ether synthesis.[1][2] This robust S_N2 reaction involves the O-alkylation of 2-Fluoro-6-hydroxybenzonitrile with 2-methylbenzyl chloride in the presence of a suitable base.[3]
Reaction Scheme:
The overall process can be broken down into several key stages, each with critical parameters that must be controlled for a successful and scalable synthesis.
Caption: Troubleshooting decision tree for addressing low product yield.
Problem: Product Purity Issues
Q: My final product shows a persistent impurity by HPLC/GC, even after purification. What could it be and how do I prevent it?
A: The most likely impurity is a C-alkylated regioisomer, followed by unreacted starting materials.
C-Alkylated Isomer: As discussed, C-alkylation is a common side reaction. [1][4]This isomer will have the same mass as your product but a different retention time. Its polarity will be slightly different, which can make co-elution or co-crystallization a problem.
Prevention: The best strategy is prevention. Using a highly polar aprotic solvent is the most effective way to direct the reaction towards O-alkylation.
[3][5]
Unreacted 2-Fluoro-6-hydroxybenzonitrile: This impurity indicates incomplete reaction. The phenolic -OH group makes it significantly more polar than the desired ether product.
Prevention & Removal: Ensure at least 1.0 equivalent of base and 1.0-1.1 equivalents of 2-methylbenzyl chloride are used. During workup, a dilute wash with aqueous NaOH or K₂CO₃ will deprotonate the unreacted phenol, pulling it into the aqueous layer as its salt, effectively separating it from the organic product layer.
Unreacted 2-Methylbenzyl Chloride: This is a less polar impurity.
Prevention & Removal: Use only a slight excess (1.0-1.1 equivalents). It is volatile enough that it can often be removed under high vacuum, but proper stoichiometry is the best control.
Section 3: Scale-Up Considerations & FAQs
Transitioning from bench to pilot plant introduces new challenges related to safety, thermal management, and material handling.
Q1: What is the recommended base and solvent system for kilogram-scale production?
A1: For large-scale synthesis, safety and cost become paramount.
Base: While sodium hydride (NaH) is highly effective, its handling at scale poses significant fire risk (flammable solid, reacts violently with water). [6]Potassium carbonate (K₂CO₃) is the preferred base for industrial scale-up. It is cheaper, non-flammable, and much safer to handle. Ensure you use an anhydrous, finely milled grade to ensure adequate reactivity.
Solvent: N,N-Dimethylformamide (DMF) is an excellent solvent for this reaction but its high boiling point and toxicity profile can complicate removal and waste disposal. Acetonitrile (ACN) is often a better choice for scale-up. It's a polar aprotic solvent that favors the desired S_N2 reaction, has a lower boiling point (82 °C) for easier removal, and is generally considered a more process-friendly solvent.
Q2: How should I manage the reaction exotherm during scale-up?
A2: The Williamson ether synthesis is exothermic. At scale, this heat generation can lead to a dangerous thermal runaway if not controlled.
Controlled Addition: Never add all the 2-methylbenzyl chloride at once. It should be added dropwise or via a metering pump to the heated solution of the phenoxide.
Jacketed Reactor: Use a jacketed reactor with a thermal control unit to actively heat and cool the reaction.
Internal Temperature Monitoring: Always monitor the internal temperature of the reaction, not the jacket temperature. The addition rate of the alkylating agent should be adjusted to maintain a stable internal temperature (e.g., set point of 70 °C ± 5 °C).
Q3: What analytical methods are recommended for in-process control (IPC) and final product release?
A3: A robust analytical strategy is crucial for a scalable process.
In-Process Control (IPC): Thin-Layer Chromatography (TLC) is suitable for rapid, qualitative monitoring of the disappearance of the 2-fluoro-6-hydroxybenzonitrile starting material at the reactor side.
Purity & Release Testing: High-Performance Liquid Chromatography (HPLC) with a UV detector is the method of choice for final product analysis. It can accurately quantify the purity of the final product and detect any unreacted starting materials or the C-alkylated isomer. [7]Gas Chromatography (GC) can also be used, particularly for checking for residual solvents.
[8]
Q4: What are the critical safety precautions for this process?
A4: Both starting materials require careful handling.
2-Methylbenzyl Chloride: This compound is a lachrymator (causes tearing) and is corrosive. [9]It must be handled in a well-ventilated fume hood. [10]Personal protective equipment (PPE) should include chemical-resistant gloves, safety goggles, and a lab coat. [11]An emergency eyewash and safety shower must be readily accessible.
[9]* Bases: If using NaH, it must be handled under an inert atmosphere (Nitrogen or Argon) by trained personnel. If using K₂CO₃, while safer, it is still a strong irritant. Avoid generating dust.
General Precautions: Always wear appropriate PPE. Understand the hazards of all reagents and solvents by reviewing their Safety Data Sheets (SDS) before beginning work.
Section 4: Experimental Protocols
Protocol 1: Laboratory Scale (10 g)
Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-fluoro-6-hydroxybenzonitrile (10.0 g, 72.9 mmol) and anhydrous, powdered potassium carbonate (15.1 g, 109.4 mmol, 1.5 equiv.).
Solvent Addition: Add acetonitrile (100 mL).
Heating: Begin stirring and heat the suspension to 75 °C.
Reaction: Maintain the reaction at 75 °C and monitor by TLC (e.g., 4:1 Hexane:Ethyl Acetate) until the starting phenol is consumed (typically 4-6 hours).
Workup: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
Extraction: Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and then brine (1 x 50 mL).
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification: Recrystallize the crude solid from a suitable solvent system like ethanol/water to yield the pure product.
Protocol 2: Pilot Scale (1.0 kg)
Setup: Charge a 20 L jacketed glass reactor with 2-fluoro-6-hydroxybenzonitrile (1.0 kg, 7.29 mol) and anhydrous, milled potassium carbonate (1.51 kg, 10.94 mol, 1.5 equiv.).
Solvent Addition: Add acetonitrile (10 L) to the reactor.
Heating: Begin agitation and heat the reactor contents to an internal temperature of 75 °C using the jacket controller.
Reagent Addition: Using a metering pump, add 2-methylbenzyl chloride (1.07 kg, 7.66 mol, 1.05 equiv.) to the reactor over 1-2 hours, ensuring the internal temperature does not exceed 80 °C.
Reaction: Maintain the internal temperature at 75 °C for 4-8 hours. Take samples periodically for HPLC analysis to confirm reaction completion.
Workup: Cool the reactor contents to 20-25 °C. Filter the slurry through a filter press to remove inorganic salts, washing the cake with fresh acetonitrile (2 L).
Solvent Exchange: Concentrate the combined filtrate in the reactor under vacuum to a minimum volume. Add ethyl acetate (15 L) and continue concentration to remove residual acetonitrile.
Extraction: Add water (5 L) to the reactor and agitate. Allow the layers to separate, then drain the lower aqueous layer. Wash the organic layer with brine (5 L).
Isolation & Purification: Concentrate the organic layer under vacuum to induce crystallization. Cool the resulting slurry, filter the product, wash the cake with cold heptane, and dry in a vacuum oven to constant weight.
Section 5: Data Summary Table
Parameter
Laboratory Scale
Pilot Scale
Rationale / E-E-A-T Insight
Base
K₂CO₃ or NaH
K₂CO₃ (anhydrous, milled)
K₂CO₃ is significantly safer and more cost-effective for large-scale operations. Milling increases surface area and reactivity. [3][6]
Solvent
Acetonitrile, DMF
Acetonitrile
Acetonitrile is a good polar aprotic solvent with a lower boiling point than DMF, making it easier and safer to remove at scale.
Equivalents (Base)
1.5
1.5
A slight excess ensures complete deprotonation of the phenol, driving the reaction to completion.
Equivalents (Alkyl Halide)
1.05 - 1.1
1.05
A small excess ensures full conversion of the limiting phenol without leaving significant unreacted halide to remove later.
Temperature
75 °C
70 - 75 °C (Internal)
Provides a good reaction rate without promoting elimination or decomposition side reactions. [6]Strict internal temperature control is vital at scale.
Addition Method
Dropwise Funnel
Metering Pump
A pump allows for precise, controlled addition to manage the exotherm and ensure process safety and consistency.
Purification
Recrystallization / Chromatography
Recrystallization / Reslurry
Chromatography is generally not cost-effective for bulk production. A well-developed recrystallization is the preferred industrial method.
Expected Yield
85-95%
88-96%
A well-controlled process should be high-yielding. Scale-up can sometimes improve yield due to better process control.
Section 6: Mechanistic Visualization
The core of this synthesis is the S_N2 mechanism. Understanding the key steps helps in troubleshooting and optimization.
Caption: The S_N2 mechanism of the Williamson ether synthesis.
Impurity Profiling of Commercial 2-Fluoro-6-[(2-methylphenyl)methoxy]benzonitrile: A Comparative Analytical Guide
Executive Summary & Strategic Importance 2-Fluoro-6-[(2-methylphenyl)methoxy]benzonitrile is a high-value synthetic intermediate, structurally characterized by a benzonitrile core flanked by a fluorine atom and a bulky o...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Importance
2-Fluoro-6-[(2-methylphenyl)methoxy]benzonitrile is a high-value synthetic intermediate, structurally characterized by a benzonitrile core flanked by a fluorine atom and a bulky o-tolylmethoxy ether linkage. This specific substitution pattern makes it a critical building block for advanced bioactive scaffolds, particularly in the synthesis of potassium-competitive acid blockers (P-CABs) and novel agrochemicals targeting specific receptor sites.
The commercial value of this compound hinges on its purity. Given its role in late-stage synthesis, impurities—especially unreacted alkylating agents and hydrolysis byproducts—can propagate downstream, leading to genotoxic risks or yield failures. This guide provides a comparative analysis of impurity profiling methodologies, establishing a self-validating protocol for quality assurance.
Core Directive: The "Why" Behind Profiling
The synthesis of this ether typically involves the nucleophilic aromatic substitution (
) or Williamson ether synthesis between 2-fluoro-6-hydroxybenzonitrile and 2-methylbenzyl bromide (or chloride). Consequently, the impurity profile is predictable but hazardous:
Genotoxic Risk: Residual 2-methylbenzyl bromide is a potent alkylating agent (Class 2 solvent/reagent).
Process Efficiency: Residual phenol (2-fluoro-6-hydroxybenzonitrile) poisons downstream metal-catalyzed couplings.
Stability: The nitrile group is susceptible to hydrolysis, forming the amide (2-fluoro-6-[(2-methylphenyl)methoxy]benzamide).
To effectively profile impurities, one must understand their origin. The following diagram maps the synthetic pathway and the genesis of critical impurities.
Figure 1: Synthetic pathway illustrating the origin of critical impurities (A, B, C) relative to the target compound.
Comparative Performance of Analytical Alternatives
This section objectively compares three analytical approaches for profiling the target compound. The "Performance" is defined by Sensitivity (LOD/LOQ), Selectivity (Resolution of isomers), and Suitability for genotoxic impurity (GTI) detection.
Alternative 1: HPLC-UV/DAD (The Industry Standard)
Mechanism: Reversed-phase chromatography with UV detection at 220 nm and 254 nm.
Pros: Robust, cost-effective, excellent for quantifying the main peak and the hydrolysis impurity (Amide).
Cons: Poor sensitivity for the alkyl halide (Impurity B) if it lacks strong chromophores; cannot definitively identify unknown peaks.
Alternative 2: GC-MS (The GTI Specialist)
Mechanism: Gas chromatography with Mass Spectrometry.
Pros:Superior for detecting Impurity B (2-methylbenzyl bromide) due to its volatility. Essential for GTI clearance.
Cons: The target ether and the amide impurity (Impurity C) may be thermally unstable or have high boiling points, leading to degradation in the injector port.
Alternative 3: UHPLC-Q-ToF-MS (The Comprehensive Profiler)
Mechanism: Ultra-High Performance LC with Quadrupole Time-of-Flight MS.
Pros: Definitive structural elucidation of unknowns; high sensitivity for all non-volatile impurities.
Cons: High capital cost; complex data interpretation.
Based on the comparative analysis, a hybrid approach is recommended: HPLC-UV for general purity and GC-MS for the specific alkyl halide GTI. Below is the optimized HPLC-UV Protocol for routine profiling.
A Researcher's Guide to X-ray Diffraction (XRD): Unveiling the Crystalline Secrets of Benzonitrile Derivatives
In the landscape of modern drug discovery and materials science, the precise characterization of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of rational design and dev...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery and materials science, the precise characterization of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of rational design and development. For researchers working with crystalline solids, such as the versatile class of benzonitrile derivatives, X-ray Diffraction (XRD) stands as the definitive analytical technique.[1][2] Benzonitriles, organic compounds featuring a benzene ring with a nitrile substituent, are crucial starting materials and structural motifs in many pharmaceuticals.[3][4][5][6] This guide provides an in-depth comparison of XRD methodologies, offering field-proven insights and experimental data to empower researchers in selecting and executing the optimal analytical strategy for their benzonitrile derivative crystals.
The Fundamental Principle: Bragg's Law and the Crystalline Lattice
At its core, XRD analysis operates on the principle of constructive interference of X-rays scattered by the electron clouds of atoms arranged in a regular, repeating lattice.[1] This phenomenon is elegantly described by Bragg's Law (nλ = 2d sinθ), which relates the X-ray wavelength (λ), the spacing between crystal planes (d), and the angle of diffraction (θ).[7] By systematically rotating a crystal and measuring the angles and intensities of the diffracted X-rays, we can reconstruct a three-dimensional map of the electron density, and from that, deduce the precise arrangement of every atom in the molecule.[8] This allows for the unambiguous determination of bond lengths, bond angles, molecular conformation, and intermolecular interactions.[8][9]
A Tale of Two Techniques: Single-Crystal vs. Powder XRD
The first critical decision in an XRD experiment is the choice between single-crystal X-ray diffraction (SCXRD) and powder X-ray diffraction (PXRD). While both are rooted in Bragg's Law, their sample requirements, data output, and applications differ significantly, making them suitable for answering different scientific questions.[10]
Feature
Single-Crystal X-ray Diffraction (SCXRD)
Powder X-ray Diffraction (PXRD)
Sample Requirement
A single, high-quality crystal (typically 30-300 µm) free of significant defects.[8][11]
A finely ground polycrystalline powder (~10 µm particles) with random crystallite orientation.[7][12]
Primary Output
A complete 3D molecular structure, including atomic coordinates, bond lengths/angles, and absolute configuration.[1][8][13]
A 1D diffraction pattern (intensity vs. 2θ) that serves as a unique "fingerprint" for a crystalline phase.[7]
Information Yield
Unambiguous structure determination, polymorphism, intermolecular interactions, and absolute stereochemistry.[9][13]
Phase identification, quantification of crystalline vs. amorphous content, polymorph screening, and unit cell parameter determination.[7][14]
Throughput & Time
Lower throughput; data collection and analysis can take hours to days per sample.[1][10]
High throughput; data collection is rapid, often taking minutes to hours.[10][15]
Key Application for Benzonitrile Derivatives
Determining the novel crystal structure of a new derivative; absolute confirmation of its molecular identity and stereochemistry.[2]
Routine quality control, identifying known polymorphs, monitoring stability during formulation, and analyzing bulk sample purity.[1][7][12]
Causality Behind the Choice: For a newly synthesized benzonitrile derivative where the precise atomic connectivity and spatial arrangement are unknown, SCXRD is the "gold standard" and the only technique that provides a definitive answer.[2][16] Conversely, if you are screening multiple crystallization conditions for a known benzonitrile derivative to find a specific polymorph, the high-throughput nature of PXRD makes it the superior choice.[7][14] PXRD is also invaluable in a manufacturing setting to ensure batch-to-batch consistency of the desired crystalline form.[1]
The Gold Standard: A Step-by-Step SCXRD Workflow for a Novel Benzonitrile Derivative
The path from a newly synthesized compound to a fully refined crystal structure is a meticulous process. Each step is designed to ensure the highest quality data, which is directly dependent on the quality of the crystal itself.[17]
The most challenging aspect of an SCXRD experiment is often growing a suitable crystal.[17] The goal is to encourage slow, ordered growth to minimize defects.
Solubility Screening: Begin by determining the solubility of your benzonitrile derivative in a range of solvents with varying polarities.[18]
Crystallization Method Selection:
Slow Evaporation: The simplest method. Dissolve the compound in a suitable solvent to near-saturation and allow the solvent to evaporate slowly over days or weeks. Covering the vial with parafilm and piercing it with a needle is an effective way to control the evaporation rate.[17][18]
Vapor Diffusion: Place a concentrated solution of your compound in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which your compound is insoluble. The anti-solvent vapor will slowly diffuse into your compound's solution, reducing its solubility and inducing crystallization.[17]
Slow Cooling: Create a saturated solution at an elevated temperature and allow it to cool slowly. This can be achieved by placing the flask in an insulated container (e.g., a Dewar flask) and placing it in a refrigerator or freezer.[18]
Crystal Harvesting and Evaluation:
Once crystals have formed, examine them under a polarizing microscope.[17] A good single crystal should be transparent, have smooth faces and sharp edges, and should uniformly go extinct (turn dark) every 90 degrees of rotation under cross-polarized light.[17] Reject cloudy crystals, conglomerates, or those with visible cracks.[17] Ideal sizes range from 30 to 300 microns.[8][11]
The following diagram outlines the logical flow of a typical SCXRD experiment after a suitable crystal has been obtained.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
The culmination of the XRD analysis is the Crystallographic Information File (CIF).[19][20] This standardized text file is more than just a list of atomic coordinates. It contains a wealth of information, including the unit cell dimensions, space group symmetry, experimental details (temperature, wavelength), and crucial quality indicators like the R-factor, which denotes the agreement between the calculated model and the experimental data.[21] The CIF is the self-validating record of your experiment and is required for publication in scientific journals and for deposition into crystallographic databases.[19][22]
Case Study: Crystallographic Data for a Benzonitrile Derivative
Below is a table of representative crystallographic data for a benzonitrile derivative, 4-(4-Cyanobenzoylmethyl)benzonitrile, as reported in the literature.[3] Understanding these parameters is key to interpreting the structural report.
Parameter
Value
Significance
Chemical Formula
C₁₆H₁₀N₂O
Confirms the elemental composition of the crystal.[9]
Formula Weight
246.26
Molecular mass of the compound.
Crystal System
Triclinic
The crystal lattice has the least symmetry of the seven crystal systems.
Space Group
P-1
Describes the symmetry elements within the unit cell.
The dimensions and angles of the fundamental repeating block of the crystal.[8]
Volume (V)
631.5 (2) ų
The volume of the unit cell.
Z
2
The number of molecules per unit cell.
R-factor (R1)
Typically < 0.05
A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit.[23]
Data sourced from Acta Crystallographica Section E[3]
In this specific structure, the analysis revealed that the two benzene rings are nearly perpendicular to each other. The crystal structure is stabilized by intermolecular C—H⋯N and C—H⋯O hydrogen bonds, which link molecules into chains.[3] This level of detail, crucial for understanding crystal packing and its influence on physical properties, is only attainable through SCXRD.
Pushing the Limits: The Role of Synchrotron Radiation
For particularly challenging samples, such as very small (< 30 µm) or weakly diffracting crystals, conventional laboratory X-ray sources may not be sufficient.[18][24] In these cases, synchrotron light sources offer a significant advantage.[25] Synchrotrons produce X-ray beams that are orders of magnitude more brilliant and highly collimated than lab sources.[26][27] This high photon flux allows for rapid data collection from microscopic crystals and enables advanced experiments to study subtle structural details.[15][24]
Conclusion: Selecting the Right Tool for the Job
X-ray diffraction is an indispensable tool in the arsenal of chemists and pharmaceutical scientists for the solid-state characterization of benzonitrile derivatives.[1][28]
Single-Crystal XRD (SCXRD) provides the absolute, unambiguous three-dimensional structure of a new molecule, offering unparalleled insight into its geometry and intermolecular interactions.[13] It is the definitive method for structural elucidation.
Powder XRD (PXRD) serves as a rapid and robust tool for phase identification, polymorph screening, and quality control of bulk materials.[7][29]
A comprehensive understanding of the strengths and limitations of each technique, as outlined in this guide, is essential for designing efficient and effective analytical strategies. By judiciously applying these powerful methods, researchers can accelerate the development pipeline, ensure the quality and consistency of their materials, and ultimately, unlock the full potential of their crystalline compounds.
References
What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (2025, April 14). Creative Biostructure. [Link]
Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. (2025, April 9). Creative Biostructure. [Link]
Ingle, R. (2021, December 9). The Difference Between Powder XRD and Single Crystal XRD. AZoOptics. [Link]
Caira, M. R. (2014, February 17). Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. Pharmaceutical Outsourcing. [Link]
Small Molecule X-ray Crystallography | High-Resolution Structure Determination for Industry. Diamond Light Source. [Link]
X-Ray Diffraction Strategies for Pharmaceutical Crystallography. (n.d.). Lab Manager. [Link]
Application of multiple small-wedge synchrotron crystallography for post-reaction structural characterization of a stimuli-responsive small-molecule crystal. (2025, July 15). Oxford Academic. [Link]
Byrn, S. R., & Yin, S. (2013, January 1). X-ray Powder Diffraction Pattern Indexing for Pharmaceutical Applications. Pharmaceutical Technology. [Link]
Preparation of Single Crystals for X-ray Diffraction. University of Zurich, Department of Chemistry. [Link]
How to grow crystals for X-ray crystallography. (2024, July 30). IUCr Journals. [Link]
XRD in Drug Discovery & Development. (2021, July 9). Blue Scientific. [Link]
What Role does X-Ray Diffraction have in Drug Analysis?. (2020, January 20). News-Medical.net. [Link]
Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. (2020, December 30). PMC. [Link]
Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art. ResearchGate. [Link]
From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. PMC. [Link]
How do organic compounds single crystal X rays diffraction work?. (2016, February 3). ResearchGate. [Link]
About Single X-ray Diffraction. University of Waterloo. [Link]
Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. Cardiff University. [Link]
Growing and Mounting Single Crystals Your Diffractometer Will Treasure. Brigham Young University Department of Chemistry and Biochemistry. [Link]
Search results for benzonitrile. Crystallography Open Database. [Link]
4-(4-Cyanobenzoylmethyl)benzonitrile. (2008, May 24). PMC. [Link]
Synchrotron X-Ray Diffraction Applications. ASM Digital Library. [Link]
Single Crystal XRD: Data Acquisition and Structure Solving. University of Saskatchewan. [Link]
Single Crystal X-ray Diffraction and Structure Analysis. University of Idaho. [Link]
Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. (2024, June 22). PMC. [Link]
McMahon, B. (2002, June 27). Crystallographic Information File (CIF). Chemistry International. [Link]
Combining synchrotron radiation and Crystallography to decrypt the structure of materials impacting Energy, Environment and Health. Indico. [Link]
XRD Data Processing and Interpretation. TCA Lab / Alfa Chemistry. [Link]
Comparative vibrational spectroscopic investigation of benzonitrile derivatives using density functional theory. Academia.edu. [Link]
Single-crystal X-ray Diffraction. (2007, May 17). SERC (Carleton). [Link]
Crystallographic Information File. Wikipedia. [Link]
A short guide to Crystallographic Information Files. CCDC. [Link]
CIF files and programs to visualize crystal structures. TU Graz. [Link]
The chemical structure of some biologically important benzonitrile derivatives. ResearchGate. [Link]
Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. (2024, June 25). Research Communities. [Link]
Identification of crystalline materials with X-Ray Diffraction (XRD). FORCE Technology. [Link]
Comparative vibrational spectroscopic investigation of benzonitrile derivatives using density functional theory. (2019, June 6). ResearchGate. [Link]
Validating Purity Standards for 2-Fluoro-6-[(2-methylphenyl)methoxy]benzonitrile: A Comparative Guide for P-CAB Impurity Profiling
This guide serves as a definitive protocol for the validation and application of 2-Fluoro-6-[(2-methylphenyl)methoxy]benzonitrile (hereafter referred to as F-MPMB ) as a Certified Reference Material (CRM).[1][2][3] Execu...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a definitive protocol for the validation and application of 2-Fluoro-6-[(2-methylphenyl)methoxy]benzonitrile (hereafter referred to as F-MPMB ) as a Certified Reference Material (CRM).[1][2][3]
Executive Summary
In the synthesis of Potassium-Competitive Acid Blockers (P-CABs) like Vonoprazan, the purity of the starting material 2,6-difluorobenzonitrile is critical.[1][2][3] A common side reaction involves the competition between the intended alkoxide (e.g., methoxide) and bulky benzylic alcohols. F-MPMB represents a specific, lipophilic impurity formed when o-methylbenzyl alcohol participates in the nucleophilic aromatic substitution (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
This guide compares the performance of a High-Purity (>99.5%) Certified Reference Standard of F-MPMB against common alternatives (Crude Isolates and RRT-based Proxies), providing the experimental framework to validate its identity and purity.[1][2][3]
Part 1: The Technical Necessity of a High-Purity Standard
The structural addition of the (2-methylphenyl)methoxy group introduces significant analytical challenges compared to the standard methoxy intermediate.[1][3]
Feature
Target Impurity (F-MPMB)
Standard Intermediate (Methoxy Analog)
Analytical Impact
Structure
Fluorine + o-Methylbenzyl Ether
Fluorine + Methyl Ether
Hydrophobicity: F-MPMB elutes significantly later on RP-HPLC.[1][2][3]
Chromophore
Two aromatic rings (Benzonitrile + Toluene)
One aromatic ring (Benzonitrile)
Response Factor: F-MPMB has a ~2.5x higher UV response at 254 nm.[1][2][3]
Note: The RRF for F-MPMB is typically >1.0 due to the extra aromatic ring.[1][2][3] Using an RRF of 1.0 (assumption) would underestimate the impurity quantity.
Protocol 2: Structural Confirmation via NMR
Objective: Distinguish the specific regioisomer (2-fluoro-6-substituted) from potential 2-fluoro-4-substituted byproducts.[1][2][3]
): Look for a singlet at .[1][2] (Integration: 2H).
Methyl Group (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
on phenyl ring): Singlet at .[1][2] (Integration: 3H).
Fluorine Coupling (
): The carbon attached to fluorine () will show a large coupling constant ().[1][2] The carbon at (ether linkage) will show a smaller coupling (), confirming the ortho relationship.[1][2]
Part 3: Visualization of the Validation Workflow
The following diagram illustrates the decision logic for validating F-MPMB, ensuring that only a characterized standard is used for critical batch release.
Figure 1: Decision tree for the qualification of F-MPMB as a Reference Standard. Note the critical NMR checkpoint to distinguish regioisomers.
Part 4: Synthesis & Impurity Origin (Context)
Understanding how F-MPMB forms allows researchers to control it. It is a competitive byproduct in the nucleophilic aromatic substitution of 2,6-difluorobenzonitrile.[1][3]
Figure 2: Competitive formation pathway. F-MPMB forms when benzylic alcohol contaminants compete with the primary alkoxide.[1][2][3]
References
ICH Harmonised Tripartite Guideline. (2006). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3] Link
Takeda Pharmaceutical Company Ltd. (2014). Vonoprazan Fumarate (Takecab) Interview Form.[1] (Provides context on P-CAB impurity profiling). Link
PubChem. (2025). 2-Fluoro-6-methoxybenzonitrile Compound Summary. National Library of Medicine.[3] Link[1][2]
ChemSrc. (2024). 2-Fluoro-6-[(2-methylphenyl)methoxy]benzonitrile Product Entry. (Commercial availability confirmation).[1][5] Link